![molecular formula C15H16N2O B6645424 5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine](/img/structure/B6645424.png)
5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine
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Overview
Description
5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a cyclopropyloxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopropyloxyphenyl Intermediate: This step involves the reaction of cyclopropyl alcohol with phenol in the presence of a suitable catalyst to form the cyclopropyloxyphenyl group.
Coupling with Pyridine Derivative: The cyclopropyloxyphenyl intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product.
Introduction of the Methyl Group:
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-6-methylpyridin-2-amine: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
5-(4-Ethoxyphenyl)-6-methylpyridin-2-amine: Similar structure but with an ethoxy group instead of a cyclopropyloxy group.
Uniqueness
5-(4-Cyclopropyloxyphenyl)-6-methylpyridin-2-amine is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-(4-cyclopropyloxyphenyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-14(8-9-15(16)17-10)11-2-4-12(5-3-11)18-13-6-7-13/h2-5,8-9,13H,6-7H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMGAFFKZBXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CC=C(C=C2)OC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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